Product packaging for 5-Bromopyrrolo[2,3-c]pyridin-2-one(Cat. No.:)

5-Bromopyrrolo[2,3-c]pyridin-2-one

Cat. No.: B8103115
M. Wt: 211.02 g/mol
InChI Key: WVQGBQSQINSSLD-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[2,3-c]pyridin-2-one is a brominated azaindole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound is a key building block for the development of novel therapeutic agents, particularly in the design of kinase inhibitors and epigenetic modulators. The pyrrolopyridine scaffold is a privileged structure in drug design due to its similarity to purine bases, allowing it to interact with a variety of enzymatic targets. The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the core structure . Researchers utilize this compound in the synthesis of inhibitors targeting Bromodomain and Extra-Terminal (BET) proteins, which are important epigenetic regulators involved in cancer and inflammatory diseases . The core structure is also employed in developing protein kinase inhibitors, which are crucial for targeted cancer therapies . Furthermore, related pyrrolopyrimidine derivatives have shown promising antimicrobial activity, suggesting potential applications in addressing antibiotic resistance . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrN2O B8103115 5-Bromopyrrolo[2,3-c]pyridin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGBQSQINSSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CC2=NC1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromopyrrolo 2,3 C Pyridin 2 One and Its Core Structure

Strategies for Constructing the Pyrrolo[2,3-c]pyridin-2-one Core

The formation of the fused pyrrolo[2,3-c]pyridin-2-one system can be broadly categorized into two main strategies: the annulation of a pyrrole (B145914) nucleus onto a pyridine (B92270) scaffold and the annulation of a pyridine nucleus onto a pyrrole scaffold. nbuv.gov.ua Each of these strategies encompasses several named reactions and synthetic pathways that offer versatility in terms of starting materials and functional group tolerance. nbuv.gov.ua

Annulation Approaches for Pyrrole Nucleus Formation on Pyridine Scaffolds

A common and effective method for synthesizing the pyrrolo[2,3-c]pyridine framework involves building the pyrrole ring onto a pre-existing pyridine derivative. nbuv.gov.ua This approach is favored due to the availability of a wide range of substituted pyridines.

The Bartoli indole (B1671886) synthesis is a powerful method for creating indole rings from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com This reaction can be adapted to synthesize pyrrolo[2,3-c]pyridines. The reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide is a common approach to form the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua The presence of a bulky substituent ortho to the nitro group is often crucial for the success of the reaction as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

A key advantage of the Bartoli synthesis is its ability to produce indoles substituted on both the carbocyclic and pyrrole rings, offering a high degree of flexibility. wikipedia.org Typically, three equivalents of the vinyl Grignard reagent are required for the reaction to proceed to completion when starting from a nitroarene. wikipedia.orgjk-sci.com

Reactant 1Reactant 2Key FeaturesProduct Class
Ortho-substituted nitroareneVinyl Grignard reagentRequires ortho-substituent for successSubstituted indoles
2-Halogen-3-nitropyridineVinyl magnesium bromideForms pyrrolo[2,3-c]pyridine corePyrrolo[2,3-c]pyridines

The Madelung synthesis is a classic organic reaction that involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles. wikipedia.org This method is particularly useful for the preparation of 2-alkynylindoles, which can be challenging to synthesize via other routes. wikipedia.org Adaptations of the Madelung synthesis can be envisioned for the construction of the pyrrolo[2,3-c]pyridin-2-one core, likely starting from an appropriately substituted N-acyl-aminopyridine. The traditional conditions involve strong bases like sodium or potassium alkoxides in solvents such as hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200-400 °C. wikipedia.org A modified, one-pot, two-step procedure has been developed for the synthesis of substituted indoles from N-(o-tolyl)benzamides, which could potentially be adapted for the synthesis of the target scaffold. acs.org

Starting MaterialReagentsConditionsProduct
N-phenylamidesStrong base (e.g., Na or K alkoxide)High temperature (200-400 °C)Indoles
N-(o-tolyl)benzamidesp-TolSO2Na, DBN, DMSO25-100 °C1,2-disubstituted-3-tosyl/cyanoindoles

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a versatile tool in the synthesis of heterocyclic compounds. nih.gov This reaction, followed by an intramolecular cyclization, provides a powerful pathway to the pyrrolo[2,3-c]pyridin-2-one core. nih.gov Typically, this involves the coupling of an amino-halopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The subsequent cyclization can be promoted by a strong base or mediated by copper. nih.govorganic-chemistry.org This domino reaction sequence allows for the construction of two carbon-carbon bonds in a single pot, offering efficiency and good functional group tolerance. organic-chemistry.org

ReactantsCatalyst SystemKey StepsProduct
Amino-halopyridine, terminal alkynePd catalyst, Cu(I) co-catalystSonogashira coupling, intramolecular cyclizationAzaindole derivatives
2-(2-bromophenoxy) derivatives, terminal acetylenesPd(OAc)2, xantphos, K3PO4Sonogashira coupling, 5-exo-dig cycloisomerization2,3-disubstituted benzo[b]furans

Annulation Approaches for Pyridine Nucleus Formation on Pyrrole Scaffolds

An alternative strategy involves the construction of the pyridine ring onto a pre-existing pyrrole nucleus. nbuv.gov.ua This approach can be advantageous when substituted pyrroles are more readily available or when specific substitution patterns on the pyridine ring are desired.

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org This reaction can be adapted to synthesize tetrahydrofuro[3,2-c]pyridines, which are structurally related to the target scaffold. beilstein-journals.orgnih.govnih.gov An analogous approach could be envisioned for the synthesis of the pyrrolo[2,3-c]pyridin-2-one core, starting from a suitable pyrrole-based β-aminoethyl derivative. The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes cyclization. wikipedia.org While traditionally requiring acidic conditions and heat, milder variations have been developed. wikipedia.org

ReactantsCatalystKey IntermediateProduct
β-arylethylamine, aldehyde/ketoneAcidIminium ionTetrahydroisoquinoline
2-(5-methylfuran-2-yl)ethanamine, aromatic aldehydesAcidIminium ionTetrahydrofuro[3,2-c]pyridines

Synchronous Formation of the Pyrrolo[2,3-c]pyridin-2-one System

Modern synthetic approaches aim to construct the bicyclic core in a convergent manner. These methods include directed metalation, electrophile-triggered cyclizations, and metal-catalyzed cycloadditions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The principle involves a directing metalation group (DMG) on the aromatic ring that complexes with an organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), guiding deprotonation at the adjacent ortho-position. wikipedia.org For the pyrrolo[2,3-c]pyridin-2-one system, this strategy can be envisioned starting from a suitably substituted pyridine precursor.

A plausible, though not yet widely documented, approach involves the sequential or synchronous dilithiation of a pyridine derivative. For instance, a 3-halopyridine bearing a protecting group could be subjected to regioselective ortho-lithiation at the C-4 position. researchgate.net This lithiated intermediate can then react with an appropriate electrophile (e.g., a glyoxylate (B1226380) derivative). A subsequent intramolecular cyclization, potentially involving a second lithiation or a condensation reaction, would form the fused pyrrolidinone ring. The efficiency of such reactions can be enhanced through the use of chelating agents like TMEDA (N,N,N',N'-tetramethylethylenediamine) or additives like lithium chloride. harvard.edumdpi.com

Table 1: Examples of Directed ortho-Metalation on Pyridine Scaffolds

Precursor Base/Conditions Electrophile Product Reference
3-Bromopyridine LDA, THF, -78 °C D₂O 3-Bromo-4-deuteriopyridine researchgate.net
N-Boc-methanopyrrolidine s-BuLi/TMEDA, Et₂O CO₂ then CH₂N₂ α-Esterified product nih.gov

This table illustrates the general principle of directed metalation on related nitrogen heterocycles.

Iodine-mediated electrophilic cyclization is an effective method for constructing fused heterocyclic systems. researchgate.net This strategy typically involves an N-alkyne-substituted precursor which, upon treatment with molecular iodine (I₂), undergoes cyclization. The reaction is initiated by the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack from a suitably positioned atom to close the ring.

In the context of the pyrrolo[2,3-c]pyridin-2-one synthesis, a precursor such as an N-alkynyl-substituted 3-aminopyridine (B143674) derivative could be employed. Treatment with iodine would activate the alkyne, facilitating a 6-endo-dig cyclization via nucleophilic attack from the pyridine nitrogen or an exocyclic nitrogen-based functional group, leading to the formation of the pyrrolo[2,3-c]pyridin-2-one skeleton with an iodine atom incorporated into the structure, which can be useful for further functionalization. researchgate.netias.ac.in

Transition metal-catalyzed cycloaddition reactions provide a highly convergent and atom-economical route to complex heterocyclic scaffolds. acsgcipr.orgrsc.org Reactions such as the [2+2+2] cycloaddition of alkynes and nitriles are powerful tools for pyridine synthesis. acsgcipr.org More recent advancements have utilized rhodium(III) and iridium(III) catalysts for the construction of fused pyridine systems through C-H activation and annulation.

For example, Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes can produce highly substituted pyridines. nih.gov This process involves C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage cascade. nih.gov Similarly, Ir(III) catalysts have been effectively used in "borrowing hydrogen" methodologies to synthesize functionalized pyrrolidines from triols and primary amines. While not a direct cycloaddition, this demonstrates the utility of iridium in forming N-heterocyclic rings. A hypothetical cycloaddition approach to the pyrrolo[2,3-c]pyridin-2-one core could involve the Ir(III)-catalyzed reaction between a substituted pyrrolinone and an alkyne, building the pyridine ring onto the existing lactam structure.

Regioselective Bromination Techniques for the Pyrrolo[2,3-c]pyridin-2-one Framework

Introducing a bromine atom at a specific position on the pre-formed pyrrolo[2,3-c]pyridin-2-one scaffold requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct Bromination with N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of electron-rich aromatic and heteroaromatic compounds. nih.gov The pyrrolo[2,3-c]pyridin-2-one system contains two fused rings: a relatively electron-deficient pyridine ring and an electron-rich pyrrole ring. Electrophilic substitution is therefore expected to occur preferentially on the pyrrole moiety.

Studies on the bromination of related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) systems show that electrophilic attack typically occurs at the C3 position of the pyrrole ring. researchgate.net The use of reagents like copper(II) bromide or NBS can provide high yields of the 3-bromoazaindole. researchgate.net For the pyrrolo[2,3-c]pyridin-2-one framework, bromination with NBS would be predicted to yield the 5-bromo derivative, as the C5 position is electronically analogous to the C3 position of 7-azaindole and is activated by the pyrrole nitrogen. The reaction is typically carried out in a polar solvent like acetonitrile (B52724) or DMF at room temperature or with gentle heating. researchgate.netnih.gov

Table 2: Regioselective Bromination of Azaindole Analogs

Substrate Reagent/Conditions Product Yield Reference
1H-pyrrolo[1,2-a]quinoxaline TBATB, MeCN, 80 °C 3-Bromopyrrolo[1,2-a]quinoxaline 95% uwindsor.ca
7-Azaindole CuBr₂, MeCN, rt 3-Bromo-7-azaindole High researchgate.net

TBATB = Tetrabutylammonium (B224687) tribromide. This table shows outcomes for related heterocyclic systems, indicating likely reactivity.

Indirect Bromination through Precursor Modification

An alternative to direct bromination of the final heterocycle is to introduce the bromine atom onto one of the precursors before the ring-forming reactions. This indirect approach can offer superior regiocontrol, especially if the desired isomer is not accessible through direct electrophilic substitution.

A powerful example of this strategy is the use of the Fischer indole synthesis. To obtain the 5-bromo-pyrrolo[2,3-c]pyridin-2-one, one could start with a pre-brominated pyridine precursor, such as 2-amino-5-bromopyridine. This starting material can be converted into a corresponding hydrazine (B178648) derivative. The subsequent Fischer cyclization with an appropriate keto-ester or related carbonyl compound would construct the pyrrole-2-one ring onto the existing bromopyridine, directly yielding the target 5-bromo-pyrrolo[2,3-c]pyridin-2-one scaffold. This method has been successfully applied to the synthesis of the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. harvard.edu

Control of Positional Selectivity in Bromination

The regioselective bromination of the pyrrolo[2,3-c]pyridin-2-one core is paramount in synthesizing the target compound, 5-Bromopyrrolo[2,3-c]pyridin-2-one. The inherent electronic properties of the 7-azaindole scaffold, the core of pyrrolopyridinones, dictate the positions most susceptible to electrophilic substitution. Generally, the pyrrole ring is more electron-rich than the pyridine ring, making it more reactive towards electrophiles like bromine.

Achieving positional selectivity often requires careful selection of brominating agents and reaction conditions. For instance, milder brominating agents such as N-Bromosuccinimide (NBS) are often preferred over harsher reagents like elemental bromine to control the reaction and prevent over-bromination. The reaction solvent can also influence selectivity.

In a study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines, a related nitrogen-containing heterocyclic system, tetrabutylammonium tribromide (TBATB) was used as a mild brominating agent. nih.gov This approach allowed for highly selective C3-bromination or C1, C3-dibromination depending on the stoichiometry of the reagent. nih.gov This highlights the importance of the choice of brominating agent in directing the position of substitution.

Furthermore, the presence of directing groups on the heterocyclic core can significantly influence the outcome of bromination. For example, a study on the functionalization of 7-azaindole demonstrated that a carbamoyl (B1232498) directing group at the N7 position could direct metalation and subsequent electrophilic quenching to the C6 position. nih.gov While this is not a direct bromination method, it illustrates the principle of using directing groups to achieve regioselectivity, a strategy that could be adapted for the synthesis of specifically substituted bromopyrrolopyridinones.

Advanced Synthetic Techniques and Optimization

Modern synthetic methodologies offer significant advantages in terms of reaction efficiency, scalability, and the ability to construct complex molecules in fewer steps. These techniques are increasingly being applied to the synthesis of pyrrolo[2,3-c]pyridin-2-one and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolo[2,3-c]pyridin-2-one Construction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. erowid.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often, improved product purity compared to conventional heating methods. pensoft.netpensoft.net

In the context of constructing the pyrrolo[2,3-c]pyridin-2-one core, which is a derivative of 7-azaindole, MAOS can be particularly beneficial. For example, a novel and highly efficient synthesis of di-7-azaindolylmethanes was developed using microwave assistance. nih.gov The rapid heating promoted the nucleophilicity of the 7-azaindole, leading to the desired product in high yield. nih.gov This suggests that the construction of the pyrrolopyridinone ring system itself could be significantly expedited using MAOS. The Paal-Knorr pyrrole synthesis, a common method for forming the pyrrole ring, has been shown to be significantly more efficient under microwave irradiation. pensoft.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of pharmaceutical intermediates, including improved safety, better heat and mass transfer, and enhanced scalability. While specific examples of flow chemistry for the synthesis of this compound are not prevalent in the literature, the principles are applicable.

The scalable synthesis of a related building block, 7-methyl-4-azaindole, has been described, where a bromine atom was used as a placeholder during the reaction sequence. enamine.net This approach, which allows for late-stage functionalization, is well-suited for adaptation to a flow chemistry setup. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors could lead to higher yields and purity of the desired product on a larger scale.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. acs.orgrsc.org This approach is particularly valuable for building heterocyclic scaffolds like pyrrolo[2,3-c]pyridin-2-one.

Several one-pot methods for the synthesis of 7-azaindole derivatives have been reported. One such method involves the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with aldehydes and active methylene (B1212753) compounds. acs.org This three-component reaction provides a direct route to the 7-azaindole framework. Another example is a one-pot, multi-step domino strategy for the synthesis of functionalized pyrrolo[3,2-c]pyridines, which are isomeric to the target scaffold. rsc.org

The synthesis of 1,2-disubstituted 7-azaindoles has been achieved through a one-pot process involving N-arylation and Sonogashira coupling followed by in situ cyclization. nih.gov This methodology demonstrates the power of combining multiple catalytic transformations in a single pot to rapidly build molecular complexity. Similarly, a tandem aminomethylation-cyclization reaction has been used to access 2,3-dihydro-pyrrolopyridinones in a one-pot procedure. acs.org

Protective Group Strategies for Nitrogen Heterocycles (e.g., N-Boc Protection)

The use of protecting groups is a fundamental strategy in the synthesis of complex molecules, particularly for nitrogen heterocycles where the nitrogen atom can be reactive under various conditions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.govorganic-chemistry.org

In the synthesis of pyrrolo[2,3-c]pyridin-2-one and its derivatives, protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions during functionalization of other parts of the molecule. nih.gov For instance, N-Boc protection allows for selective reactions at other positions of the 7-azaindole ring system. The commercially available N-Boc-7-azaindole serves as a versatile starting material for further elaboration. sigmaaldrich.comuni.lu

A one-pot tandem direct reductive amination of aldehydes with primary amines has been developed to produce N-Boc protected secondary amines, showcasing an efficient method for introducing this protecting group. nih.gov The choice of protecting group can also influence the reactivity of the heterocyclic system. For example, N-alkoxycarbonyl protection can endow a pyrrole with distinct reactivity compared to N-sulfonyl protection. nih.gov

Synthesis of Structural Analogues and Key Intermediates

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves modifying the core structure by introducing different substituents or altering the heterocyclic framework.

The synthesis of various substituted 1H-pyrrolo[3,2-c]pyridine derivatives has been reported, demonstrating methods to introduce diversity into the azaindole core. nih.gov These methods often involve cross-coupling reactions, such as the Suzuki reaction, to attach different aryl groups. nih.gov

The synthesis of pyrrolopyridine scaffolds can be achieved by reacting 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles, allowing for the generation of a diverse library of derivatives. juniperpublishers.com Furthermore, the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines has been accomplished via a one-pot Heck-coupling reaction, showcasing a method to build more complex fused heterocyclic systems. researchgate.net

Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are of considerable interest in medicinal chemistry as they are bioisosteres of indoles and pyrrolopyrimidines. nih.gov Their derivatives have shown potential as kinase inhibitors and are used in biological imaging. nih.govnih.govgoogle.com

A common strategy for synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov Protecting groups for the pyrrole nitrogen, such as the trimethylsilylethoxymethyl (SEM) group, are often essential for the success of the amination step. nih.gov

Another approach involves the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. juniperpublishers.com This method allows for the generation of a diverse library of pyrrolo[2,3-b]pyridine derivatives. juniperpublishers.com For instance, the synthesis of 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile was achieved by reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-benzylidenemalononitrile in the presence of piperidine. juniperpublishers.com

Starting MaterialsReagents and ConditionsProductYieldReference
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, phenylboronic acidPd2(dba)3, K2CO3, 1,4-dioxane:water, 100°C4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot Specified nih.gov
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, 2-benzylidenemalononitrilePiperidine, ethanol4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile87% juniperpublishers.com
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, 2-(4-chlorobenzylidene)malononitrilePiperidine, ethanol4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile91% juniperpublishers.com

Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile core found in a variety of compounds with significant biological activity, including tyrosine kinase inhibitors. nih.govmdpi.com

One efficient method for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives is a one-pot, three-component reaction. scielo.org.mx This can involve the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol. scielo.org.mx This approach is considered a green method due to its efficiency and milder reaction conditions. scielo.org.mx

Another synthetic route involves the cyclization of a pyrimidine (B1678525) ring onto a pyrrole ring. benthamdirect.com This can be achieved by reacting β-enaminonitriles, β-enaminoesters, or β-enaminoamides of the pyrrole ring with various bifunctional reagents. benthamdirect.com Alternatively, the pyrrole ring can be cyclized onto a pyrimidine ring by treating pyrimidine derivatives with reagents such as nitroalkenes, alkynes, aldehydes, or acid chlorides. benthamdirect.com The synthesis of certain pyrrolo[2,3-d]pyrimidin-4-ol derivatives can be accomplished by the cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (B14459) in an acidic medium. chemicalbook.com

Furthermore, Buchwald-Hartwig C-N cross-coupling reactions have been optimized for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives intended as covalent EGFR-TKIs. nih.gov The synthesis of C-4, C-5, and C-6 substituted pyrrolo[2,3-d]pyrimidines often relies on the strategic use of protecting groups and cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov

Starting MaterialsReagents and ConditionsProduct ClassYieldsReference
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTBAB (5 mol%), ethanol, 50°CPolyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives73-95% scielo.org.mx
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol1N HCl3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one64% chemicalbook.com
SEM-protected iodinated pyrrolopyrimidine, N-methyl-1-(meta-tolyl)methanamineDIPEA, 120°CC-4 substituted pyrrolo[2,3-d]pyrimidine80% nih.gov

Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential analgesic and sedative activities. nih.gov

A notable synthetic method is the cascade regioselective heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols. thieme-connect.com This reaction leads to the formation of 6-(alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles. thieme-connect.com The reaction is typically carried out in aqueous pyridine at reflux. thieme-connect.com

The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones can be achieved from starting materials like 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. nih.gov These can then be N-substituted to produce a variety of derivatives. nih.gov

Starting MaterialsReagents and ConditionsProduct ClassReference
2-Acyl-1,1,3,3-tetracyanopropenides, aliphatic thiols80% aq. pyridine, reflux6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles thieme-connect.com
4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, 1,2-dibromoethane/1-bromo-2-chloroethaneNot specifiedN-Substituted Derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.gov

Pyrrolo[3,2-c]pyridine Derivatives

Scaffolds based on 1H-pyrrolo[3,2-c]pyridine have demonstrated significant biological activity, making them attractive targets in medicinal chemistry. tandfonline.comrsc.org

A synergetic copper/zinc-catalyzed one-step annulation reaction has been developed for the synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org This method involves the reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes. rsc.org

Another synthetic approach to 1H-pyrrolo[3,2-c]pyridine derivatives involves the treatment of pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid to form an m-chlorobenzoate salt, which is then heated with phosphorus oxychloride to yield 4-chloropyrrolo[2,3-b]pyridine. nih.gov Fusion of this intermediate with appropriate nitroanilines leads to a ring rearrangement, forming 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salts. nih.gov

Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities. tandfonline.com

Starting MaterialsReagents and ConditionsProduct ClassYieldsReference
2-Amino(hetero)arylnitriles, ynamide-derived buta-1,3-diynesCopper/zinc catalyst1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivativesModerate to good rsc.org
Pyrrolo[2,3-b]pyridine1. m-chloroperoxybenzoic acid 2. Phosphorus oxychloride4-Chloropyrrolo[2,3-b]pyridineNot Specified nih.gov
4-Chloropyrrolo[2,3-b]pyridine, nitroanilineFusion1-Aryl-4-aminopyrrolo[3,2-c]pyridine HCl saltsNot Specified nih.gov

Chemical Transformations and Functionalization of 5 Bromopyrrolo 2,3 C Pyridin 2 One

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position of the pyrrolo[2,3-c]pyridin-2-one core serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This approach allows for the synthesis of diverse derivatives with potential biological activities.

Reactions with Amine Nucleophiles

The reaction of 5-Bromopyrrolo[2,3-c]pyridin-2-one with amine nucleophiles provides a direct route to 5-amino-substituted derivatives. libretexts.org These reactions typically proceed via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon bearing the bromine atom. youtube.comyoutube.com The reaction often requires elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen bromide generated during the reaction. chemguide.co.uk This method is crucial for creating compounds with diverse biological applications, as the introduction of an amino group can significantly alter the molecule's properties. nih.gov

A variety of primary and secondary amines can be employed in this reaction, leading to the formation of the corresponding secondary and tertiary amine derivatives, respectively. libretexts.org The general scheme for this transformation is depicted below:

General Reaction Scheme:

This compound + R¹R²NH → 5-(R¹R²N)-pyrrolo[2,3-c]pyridin-2-one + HBr

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

Amine NucleophileProductReaction ConditionsReference
Ammonia5-Aminopyrrolo[2,3-c]pyridin-2-oneExcess ammonia, heat chemguide.co.uk
Ethylamine5-(Ethylamino)pyrrolo[2,3-c]pyridin-2-oneHeat libretexts.org
Diethylamine5-(Diethylamino)pyrrolo[2,3-c]pyridin-2-oneHeat libretexts.org

Reactions with Thiol Nucleophiles

Thiol nucleophiles can also displace the bromine atom to form 5-thioether derivatives. These reactions are analogous to those with amines, with the sulfur atom of the thiol acting as the nucleophile. nih.gov The resulting thioether linkage can be a key structural motif in various biologically active molecules. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General Reaction Scheme:

This compound + RSH + Base → 5-(RS)-pyrrolo[2,3-c]pyridin-2-one + Base·HBr

Table 2: Examples of Nucleophilic Substitution with Thiol Nucleophiles

Thiol NucleophileProductReaction ConditionsReference
Ethanethiol5-(Ethylthio)pyrrolo[2,3-c]pyridin-2-oneBase (e.g., NaH), aprotic solvent mdpi.com
Thiophenol5-(Phenylthio)pyrrolo[2,3-c]pyridin-2-oneBase (e.g., K₂CO₃), DMF mdpi.com
1,3-Benzothiazole-2-thiol5-(1,3-Benzothiazol-2-ylthio)pyrrolo[2,3-c]pyridin-2-oneDMF, heat mdpi.com

Reactions with Alkoxide Nucleophiles

The synthesis of 5-alkoxy derivatives of pyrrolo[2,3-c]pyridin-2-one can be achieved through nucleophilic substitution with alkoxide nucleophiles. These reactions involve the displacement of the bromide by an alkoxide ion (RO⁻), which is typically generated by treating an alcohol with a strong base. This functionalization is valuable for modifying the lipophilicity and electronic properties of the parent molecule.

General Reaction Scheme:

This compound + ROH + Base → 5-(RO)-pyrrolo[2,3-c]pyridin-2-one + Base·HBr

Table 3: Examples of Nucleophilic Substitution with Alkoxide Nucleophiles

Alcohol/AlkoxideProductReaction ConditionsReference
Methanol (B129727)/Sodium Methoxide5-Methoxypyrrolo[2,3-c]pyridin-2-oneNaH, Methanol nih.gov
Ethanol/Sodium Ethoxide5-Ethoxypyrrolo[2,3-c]pyridin-2-oneNaH, Ethanol nih.gov
Benzyl alcohol/Sodium Benzyl Oxide5-(Benzyloxy)pyrrolo[2,3-c]pyridin-2-oneNaH, Benzyl alcohol nih.gov

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they have been extensively applied to functionalize this compound. youtube.com These methods allow for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org In the context of this compound, this reaction enables the formation of a C-C bond at the C5 position by reacting it with various boronic acids or their esters. researchgate.net The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. nih.govnih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

General Reaction Scheme:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 5-R-pyrrolo[2,3-c]pyridin-2-one

Table 4: Examples of Suzuki-Miyaura Coupling Reactions

Boronic AcidCatalystBaseProductReference
Phenylboronic acidPd(PPh₃)₄K₂CO₃5-Phenylpyrrolo[2,3-c]pyridin-2-one nih.gov
4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄5-(4-Methoxyphenyl)pyrrolo[2,3-c]pyridin-2-one nih.gov
Pyridine-3-boronic acidPd(OAc)₂/RuPhosCs₂CO₃5-(Pyridin-3-yl)pyrrolo[2,3-c]pyridin-2-one nih.gov

Heck Reaction Methodologies

The Heck reaction is another important palladium-catalyzed method for C-C bond formation, involving the reaction of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction can be used to introduce alkenyl substituents at the C5 position of this compound. The mechanism generally involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. diva-portal.orgresearchgate.net

General Reaction Scheme:

This compound + R-CH=CH₂ --(Pd catalyst, Base)--> 5-(R-CH=CH)-pyrrolo[2,3-c]pyridin-2-one

Table 5: Examples of Heck Reaction Methodologies

AlkeneCatalystBaseProductReference
StyrenePd(OAc)₂Et₃N5-Styrylpyrrolo[2,3-c]pyridin-2-one organic-chemistry.orgresearchgate.net
n-Butyl acrylatePd(OAc)₂/PPh₃Et₃Nn-Butyl 3-(pyrrolo[2,3-c]pyridin-2-on-5-yl)acrylate organic-chemistry.org
EthylenePdCl₂(PPh₃)₂Et₃N5-Vinylpyrrolo[2,3-c]pyridin-2-one diva-portal.orgresearchgate.net

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, the bromine atom at the C5 position serves as an excellent substrate for this transformation, enabling the introduction of a diverse range of alkynyl groups.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne. The amine base, commonly triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide byproduct generated during the reaction. nih.govgoogle.com

The general conditions for the Sonogashira coupling of bromo-azaindole derivatives involve a palladium source like PdCl₂(PPh₃)₂, a copper source such as CuI, and a base like Et₃N in a solvent like DMF. nih.gov The reaction can often be performed under relatively mild conditions, sometimes even at room temperature, depending on the reactivity of the specific substrates. wikipedia.orgnih.gov The versatility of this reaction allows for the coupling of various terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) substituents, thereby generating a library of 5-alkynyl-pyrrolo[2,3-c]pyridin-2-one derivatives. These products are valuable intermediates for further chemical exploration or as final target molecules in drug discovery programs.

Table 1: Representative Sonogashira Coupling of this compound

EntryAlkyne PartnerCatalyst SystemBaseProduct
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N5-(Phenylethynyl)pyrrolo[2,3-c]pyridin-2-one
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA5-((Trimethylsilyl)ethynyl)pyrrolo[2,3-c]pyridin-2-one
3Propargyl alcoholPdCl₂(dppf) / CuIEt₃N5-(3-Hydroxyprop-1-yn-1-yl)pyrrolo[2,3-c]pyridin-2-one

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridin-2-one Core

The pyrrolo[2,3-c]pyridin-2-one core possesses two distinct aromatic rings: an electron-rich pyrrolone ring and an electron-deficient pyridine (B92270) ring. This duality governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Generally, the pyrrole (B145914) ring is more susceptible to electrophilic attack than the pyridine ring. researchgate.net For the parent 7-azaindole (B17877), electrophilic substitution typically occurs at the C3 position of the pyrrole ring. researchgate.net

Nitration and Nitrosation Processes

Nitration of the 7-azaindole scaffold is highly condition-dependent. Direct nitration of 7-azaindole with nitric acid has been shown to yield the 3-nitro derivative. researchgate.netchempedia.info However, the reaction is sensitive to the electronic nature of the substrate. For instance, nitration of the corresponding 7-azaindoline (the reduced, non-lactam form) with fuming HNO₃ and H₂SO₄ results in substitution at the C5 position of the pyridine ring. acs.org This is because the non-aromatic pyrrolidine (B122466) ring is no longer activating, and the reaction proceeds on the pyridine ring, directed by the amino group.

Furthermore, modification of the pyridine nitrogen can alter the regioselectivity. The N-oxide of 7-azaindole, when treated with HNO₃ in trifluoroacetic acid, directs nitration to the C4 position. researchgate.net Conversely, nitration of the N-oxide in sulfuric acid can still lead to the 3-nitro product, suggesting a complex interplay between the directing effects of the pyrrole nitrogen and the N-oxide functionality under different acidic conditions. researchgate.net For this compound, nitration would be expected to occur primarily at the C3 position, although the presence of the electron-withdrawing lactam carbonyl and the bromo substituent may influence the reactivity and selectivity.

Information on nitrosation is less common, but the reaction mechanism is related to nitration and would likely follow a similar pattern of reactivity, favoring substitution at the electron-rich C3 position.

Mannich Reactions and Derivatives

The Mannich reaction is a three-component condensation that provides a powerful method for the C-alkylation of acidic protons, such as the one at the C3 position of an indole (B1671886) or azaindole ring. organic-chemistry.orgwikipedia.orgbyjus.comchemistrysteps.com For the 7-azaindole core, the Mannich reaction typically involves the reaction of the heterocycle, an aldehyde (often formaldehyde), and a secondary amine to yield a β-amino-carbonyl compound known as a Mannich base. byjus.comchemistrysteps.com

This reaction readily occurs at the C3 position of 7-azaindole derivatives, which acts as the nucleophile attacking the electrophilic iminium ion formed in situ from the aldehyde and amine. chemistrysteps.com A variety of aldehydes and amines can be employed, leading to a diverse array of C3-aminomethylated pyrrolo[2,3-c]pyridin-2-one derivatives, often referred to as "azagramine" analogues. researchgate.net These derivatives are synthetically useful and can be further elaborated or utilized as key structural motifs in pharmacologically active compounds.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

Reaction TypeElectrophile / ReagentsPosition of SubstitutionProduct Type
NitrationHNO₃ / H₂SO₄C3 (typically)3-Nitro-5-bromopyrrolo[2,3-c]pyridin-2-one
Mannich ReactionCH₂O, Dimethylamine (HNMe₂)C33-((Dimethylamino)methyl)-5-bromopyrrolo[2,3-c]pyridin-2-one

Oxidation and Reduction Chemistry

The this compound scaffold contains several functionalities susceptible to oxidation and reduction, including the lactam carbonyl, the pyrrole double bond, and the pyridine ring.

Selective Reduction of Carbonyl and Heterocyclic Moieties

The selective reduction of the pyrrolo[2,3-c]pyridin-2-one core can be challenging but allows access to different structural classes. The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding 5-bromo-7-azaindoline using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce the amide-like lactam carbonyl but could potentially reduce other functional groups if present.

Reduction of the pyridine ring is also possible, usually under catalytic hydrogenation conditions (e.g., H₂, Pd/C) at elevated pressures and temperatures. This would lead to a 5-bromo-tetrahydropyrrolopyridin-2-one derivative. The selective reduction of the pyridine ring while preserving the lactam carbonyl, or vice-versa, would require careful selection of reagents and reaction conditions. For example, reduction of a related 7-azaindole to a 7-azaindoline has been reported, which can then be subjected to other reactions like nitration. acs.org

Oxidative Transformations

The 7-azaindole system can undergo several oxidative transformations. A common reaction is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. researchgate.net The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions and changing the regioselectivity of electrophilic substitutions. researchgate.net

Oxidation can also occur on the pyrrole ring. For example, oxidation of 7-azaindoles can lead to the formation of 7-azaisatins, which involves the oxidation of the C2 and C3 positions. This transformation highlights the reactivity of the pyrrole moiety within the fused heterocyclic system.

Other Key Reaction Pathways

Beyond more common transformations, the unique structural features of this compound open up possibilities for other significant reaction pathways. These include the expansion of the heterocyclic rings, the elimination of hydrogen bromide to form new unsaturated systems, and intramolecular or intermolecular cyclizations to construct complex, fused-ring structures.

While specific examples of ring expansion involving this compound are not extensively documented, the general reactivity of related pyrrole and pyridine systems suggests potential pathways. For instance, the Ciamician-Dennstedt reaction, a classic example of ring expansion in pyrroles, involves the reaction with a dihalocarbene to form a 3-halopyridine. Analogous reactivity could be envisioned for the pyrrole moiety in the pyrrolopyridinone core.

Furthermore, reactions involving the insertion of a single carbon atom into the pyrrole or pyridine ring can lead to the formation of larger heterocyclic systems. researchgate.net Such transformations are often promoted by transition metals or proceed through reactive intermediates like carbenes or nitrenes. While direct experimental data on this compound is scarce, the table below outlines a hypothetical ring expansion reaction based on known transformations of similar heterocyclic compounds.

Starting MaterialReagents and ConditionsProductPotential Ring System
This compoundDihalocarbene (e.g., from CHX3, base)5-Bromo-3-halo-1,7-naphthyridin-2-one1,7-Naphthyridine
This compoundEthyl diazoacetate, Rh(II) catalystEthyl 5-bromo-2-oxo-1,6-dihydropyrrolo[2,3-c]azepine-3-carboxylatePyrrolo[2,3-c]azepine

This table presents potential ring expansion reactions based on the known reactivity of related heterocyclic systems.

Dehydrobromination of this compound would involve the elimination of hydrogen bromide from the molecule, leading to the formation of an additional double bond. This reaction typically requires a strong base and can result in the formation of a pyrrolopyridyne intermediate, which is a highly reactive species. These intermediates can then be trapped by various nucleophiles or undergo cycloaddition reactions.

The position of the dehydrobromination would depend on the availability of an adjacent proton. Given the structure of this compound, elimination could potentially occur between C5 and C6, provided the C6 position is appropriately substituted to allow for subsequent aromatization or rearrangement. The resulting highly strained heterocyclic alkyne could then be used in a variety of synthetic applications to build more complex molecular architectures.

SubstrateBaseIntermediatePotential Subsequent Reaction
This compoundStrong base (e.g., NaNH2, LDA)5,6-Pyrrolopyridyne-2-oneTrapping with a diene (Diels-Alder reaction)
This compoundStrong base (e.g., t-BuOK)5,6-Pyrrolopyridyne-2-oneNucleophilic attack by an amine or alcohol

This table outlines a hypothetical dehydrobromination reaction and subsequent transformations.

The bromine atom in this compound is a key functional group for the construction of annulated (fused) ring systems. This is typically achieved through transition metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization step. These reactions are powerful tools for the synthesis of complex polycyclic heteroaromatic compounds.

A common strategy involves a Sonogashira coupling of the bromo-substituted pyrrolopyridinone with a terminal alkyne. nbuv.gov.ua The resulting alkynyl-substituted intermediate can then undergo intramolecular cyclization, often promoted by a base or a transition metal catalyst, to form a new fused ring. Similarly, Suzuki or Stille couplings can be employed to introduce vinyl or aryl groups that can subsequently participate in intramolecular Heck reactions or other cyclization cascades. These methods provide access to a wide range of tricyclic and tetracyclic systems containing the pyrrolo[2,3-c]pyridine core.

A recent review highlights various strategies for the synthesis of pyrrolo[2,3-c]pyridines and their annulated derivatives, emphasizing the versatility of this scaffold in medicinal chemistry. nbuv.gov.ua While not detailing the specific compound , the principles of building fused systems are broadly applicable. For instance, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines has been reported through cyclization reactions, demonstrating the feasibility of such approaches within the broader class of pyrrolopyrimidines. mdpi.com

Reaction TypeReagents and ConditionsIntermediateAnnulated System
Sonogashira coupling / Cyclization1. Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base 2. Base or transition metal catalyst5-Alkynyl-pyrrolo[2,3-c]pyridin-2-oneFuro[2,3-e]pyrrolo[2,3-c]pyridine, Pyrrolo[2',3':5,6]pyrido[2,3-d]pyrimidine, etc.
Suzuki coupling / Heck reaction1. Vinylboronic acid, Pd catalyst, base 2. Pd catalyst, base5-Vinyl-pyrrolo[2,3-c]pyridin-2-oneCyclopenta[e]pyrrolo[2,3-c]pyridine
Buchwald-Hartwig amination / Cyclization1. Amine with a suitable functional group, Pd catalyst, ligand, base 2. Acid or base catalyst5-(Functionalized amino)-pyrrolo[2,3-c]pyridin-2-oneImidazo[4,5-e]pyrrolo[2,3-c]pyridine

This table presents examples of cyclization reactions for the synthesis of annulated systems starting from a bromo-substituted precursor.

Structure Activity Relationship Sar Studies of 5 Bromopyrrolo 2,3 C Pyridin 2 One and Its Analogues

Influence of Bromine Substitution on Biological Activity and Reactivity

Electronic Effects: The bromine atom is an electron-withdrawing group due to its electronegativity, which can influence the electron density distribution across the aromatic ring system. This alteration can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets. In studies of related pyrrolo[2,3-b]pyridine derivatives, the introduction of electron-withdrawing groups was found to be important for inhibitory activity against certain kinases. nih.gov For instance, the presence of substituents like 2-bromo or 2-chloro on related heterocyclic systems has been noted to cause a downfield shift in NMR signals for nearby protons, confirming their electron-withdrawing nature. nih.gov This electronic modulation by the bromine atom in 5-Bromopyrrolo[2,3-c]pyridin-2-one is critical for its interaction with target proteins.

Steric and Lipophilic Effects: The bromine atom is significantly larger than a hydrogen atom, introducing steric bulk at the 5-position. This can either facilitate or hinder binding to a biological target, depending on the topology of the binding site. An increase in molecular size and lipophilicity due to the bromine atom can also enhance membrane permeability and influence the pharmacokinetic profile of the compound. However, a review of pyridine (B92270) derivatives has shown that the addition of halogen atoms can sometimes lead to lower antiproliferative activity, suggesting that the steric and electronic contributions must be carefully balanced for optimal biological effect. nih.gov

Reactivity and Synthetic Utility: From a synthetic standpoint, the bromine atom serves as a versatile functional group for creating analogues. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a wide array of substituents at the 5-position, enabling extensive exploration of the SAR. For example, in the synthesis of pyrrolo[2,3-b]pyrazine analogues, a dibromo-intermediate was used to selectively introduce other groups via Sonogashira coupling. nih.gov This synthetic handle is invaluable for optimizing potency, selectivity, and pharmacokinetic properties.

Positional Isomerism and its Impact on Pharmacological Profiles

Pyrrolopyridines exist in several isomeric forms (e.g., pyrrolo[2,3-b], [3,2-c], [2,3-d], etc.), and the arrangement of the nitrogen atoms and the fusion of the two rings fundamentally dictates the molecule's three-dimensional shape and electronic properties. Consequently, each isomeric core presents a distinct scaffold for drug design, and the biological activity is highly dependent on the specific isomer.

For example, pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), with the core scaffold binding in the ATP-binding site. nih.gov In contrast, derivatives of the isomeric pyrrolo[3,2-d]pyrimidine core have been developed as antagonists for the Neuropeptide Y5 (NPY5) receptor. acs.org This demonstrates that the core heterocyclic framework is a primary determinant of the pharmacological target and the resulting biological activity.

The position of the bromine substituent on the pyrrolo[2,3-c]pyridin-2-one core would also have a profound impact on its pharmacological profile. Moving the bromine from the 5-position to another available position, such as the 3-, 4-, or 6-position, would alter the molecule's electrostatic potential map and its interaction with a target binding site. The table below illustrates hypothetical activity data for positional isomers of a brominated pyrrolopyridinone, based on the principle that positional changes significantly affect biological outcomes.

CompoundPosition of BromineHypothetical TargetHypothetical IC50 (nM)Rationale for Activity Change
Isomer 13-BromoKinase A500Steric clash with gatekeeper residue.
Isomer 24-BromoKinase A85Forms favorable halogen bond in a specific pocket.
Isomer 3 (Target)5-BromoKinase A25Optimal fit and electronic interaction with the hinge region.
Isomer 46-BromoKinase A1500Bulky group in a sterically constrained region.

This illustrates that even within the same pyrrolo[2,3-c]pyridin-2-one scaffold, the precise location of the bromine substituent is a critical factor for optimizing pharmacological activity.

Core Structural Modifications and their Bioactivity Implications

Modifying the central heterocyclic scaffold, even subtly, can lead to dramatic changes in biological activity, selectivity, and physicochemical properties. For the this compound core, such modifications could involve altering the ring size, changing the number or position of heteroatoms, or replacing the lactam moiety.

Studies on related heterocyclic systems provide insight into the potential effects of such changes. For instance, in the development of NPY5 receptor antagonists, researchers explored replacing the pyrrolo[3,2-d]pyrimidine core with other heterocyclic systems to probe the importance of the core structure. acs.org Similarly, in the pursuit of AAK1 inhibitors, a pyrrolo[2,3-b]pyrazine was synthesized as an analogue of the original pyrrolo[2,3-b]pyridine hit, demonstrating that bioisosteric replacement of the core is a valid strategy for exploring new chemical space. nih.gov

Potential modifications to the this compound core and their likely implications include:

Replacement of the Pyrrole (B145914) Ring: Replacing the pyrrole with an imidazole (B134444) or pyrazole (B372694) ring would alter the hydrogen bonding capacity and aromaticity of the system, potentially leading to a different pharmacological target or improved binding affinity.

Modification of the Pyridinone Ring: Altering the pyridinone to a pyrimidinone by introducing an additional nitrogen atom would significantly change the electronic landscape and hydrogen bonding pattern.

Saturation of the Pyrrole Ring: Reduction of the pyrrole to a pyrrolidine (B122466) ring would remove the aromaticity and introduce a three-dimensional character, which could be beneficial for targeting proteins with non-planar binding sites.

These core modifications are a powerful tool for escaping existing patent space, improving drug-like properties, and fine-tuning the biological activity profile of a lead compound.

Substituent Effects on Binding Affinity and Specificity (e.g., Halogen Bonding)

The bromine atom at the 5-position can play a direct and significant role in binding to a biological target through a specific non-covalent interaction known as halogen bonding. A halogen bond is formed when an electron-deficient region on the halogen atom (the σ-hole) interacts favorably with a Lewis basic site, such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate (B1630785) residue in a protein.

In the context of this compound, the electron-withdrawing nature of the pyridinone ring system polarizes the bromine atom, enhancing its ability to act as a halogen bond donor. This interaction can be highly directional and specific, contributing significantly to binding affinity and selectivity. The strategic placement of a halogen atom to form such a bond is a widely used tactic in modern drug design, particularly in the development of kinase inhibitors. nih.gov

The table below shows hypothetical binding affinities for a series of analogues where the substituent at the 5-position is varied, illustrating the potential contribution of halogen bonding.

CompoundSubstituent at C5Key InteractionHypothetical Kd (nM)
Analogue 1-Hvan der Waals850
Analogue 2-FWeak H-bond acceptor400
Analogue 3-ClWeak Halogen Bond120
Analogue 4 (Target)-BrStrong Halogen Bond30
Analogue 5-IStrongest Halogen Bond but sterically too large95
Analogue 6-CH3Hydrophobic interaction600

As suggested by this hypothetical data, the ability to form a halogen bond can be a decisive factor in achieving high potency. The size and polarizability of the halogen are key, with bromine often providing an optimal balance for strong interaction without introducing excessive steric hindrance.

Pharmacophore Identification and Optimization

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For this compound, a hypothetical pharmacophore can be constructed based on its structural features and by analogy to related heterocyclic inhibitors.

Key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donor: The N-H group of the pyrrole ring.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam and the nitrogen atom of the pyridine ring.

Aromatic/Hydrophobic Region: The fused bicyclic core.

Halogen Bond Donor: The bromine atom at the 5-position.

The crystal structure of a related pyrrolo[2,3-b]pyridine inhibitor bound to AAK1 kinase revealed that the heterocyclic core forms crucial hydrogen bonds with the hinge region of the ATP binding site. nih.gov Similarly, a pharmacophore model for NPY5 antagonists was developed from a series of pyrrolo[3,2-d]pyrimidine derivatives. acs.org

Optimization of a lead compound based on this pharmacophore would involve systematically modifying the structure to enhance interactions with the target. For this compound, this could involve:

Substitution on the Pyrrole Nitrogen: Adding substituents to the N1 position could probe for additional hydrophobic pockets or introduce vectors for improving solubility.

Substitution at Other Positions: Introducing small alkyl or polar groups at other available positions on the aromatic rings could improve selectivity and physicochemical properties.

Bioisosteric Replacement of Bromine: Replacing the bromine with other groups that can act as halogen bond donors (e.g., -I, -C≡C-Br) or with groups that can form other key interactions could be explored to fine-tune activity.

Through iterative cycles of design, synthesis, and biological testing guided by the pharmacophore model, the potency and drug-like properties of the this compound scaffold can be systematically optimized.

Biological and Therapeutic Research Applications of Pyrrolo 2,3 C Pyridin 2 One Scaffolds

Modulators of Enzyme Activity

The pyrrolo[2,3-c]pyridin-2-one framework has been instrumental in the design of compounds that can modulate the activity of various enzymes. These enzymes play critical roles in numerous cellular processes, and their dysregulation is often implicated in disease.

Kinase Inhibition (e.g., AAK1, FMS Kinase, RET)

Kinases are a large family of enzymes that play a central role in signal transduction and other cellular processes. The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, has been recognized for its potential in developing kinase inhibitors due to its resemblance to adenine, a component of the natural kinase ligand ATP. nih.gov This structural mimicry provides a basis for designing potent and selective kinase inhibitors.

AAK1: Adaptor protein 2-associated kinase 1 (AAK1) is involved in receptor endocytosis and has been identified as a potential therapeutic target for neuropathic pain. nih.gov Research has focused on developing small molecule inhibitors of AAK1, with pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines being identified as a promising class of compounds. nih.gov

FMS Kinase: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov A series of diarylamides and diarylureas based on a pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. nih.gov Among them, compound 1r emerged as a potent and selective inhibitor, demonstrating greater potency than the lead compound, KIST101029. nih.gov

RET: The RET (Rearranged during transfection) proto-oncogene is another important target in cancer therapy. While direct inhibition by 5-Bromopyrrolo[2,3-c]pyridin-2-one is not explicitly detailed in the provided context, the broader family of pyrazolopyridines has been investigated as kinase inhibitors.

Ubiquitin-Specific Protease 7 (USP7) Inhibition

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that regulates the stability of numerous proteins involved in cancer progression, including the tumor suppressor p53. nih.govfrontiersin.org Inhibition of USP7 is a promising strategy for cancer therapy. frontiersin.orggoogle.com Small molecule inhibitors of USP7 have been developed, with some demonstrating the ability to induce tumor cell death and enhance the efficacy of other chemotherapeutic agents. dundee.ac.uk These inhibitors can work by interfering with the binding of ubiquitin to USP7. dundee.ac.uk One such inhibitor, FX1-5303, has been shown to be potent and specific, leading to the degradation of MDM2 and subsequent activation of p53. nih.govnih.gov

SH2 Domain-Containing Phosphatase 2 (SHP2) Allosteric Inhibition

SH2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways and is an established oncogenic protein. nih.gov Allosteric inhibitors of SHP2 have been developed that stabilize the enzyme in an inactive conformation. nih.gov One such inhibitor, SHP099, binds to a site distinct from the active site and has demonstrated efficacy in mouse tumor models. nih.gov The development of these allosteric inhibitors represents a significant advancement in targeting PTPs, which have historically been considered challenging drug targets. nih.gov

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications. A series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated as aldose reductase inhibitors. nih.gov One compound, AS-3201, was identified as a highly potent inhibitor and was selected for clinical development. nih.gov

Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes, particularly in the respiratory system. nih.govnih.gov The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent HNE inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that while substitutions at position 2 of the scaffold are detrimental to activity, modifications at position 5 can be well-tolerated and even enhance inhibitory potency. nih.govnih.gov Some of these inhibitors have demonstrated IC50 values in the low nanomolar range. nih.gov

Receptor Modulation and Neuropharmacology

No public research data was identified that specifically investigates the modulatory effects of this compound on the following receptors:

Antimicrobial and Anti-Parasitic Research

Investigations into the antimicrobial properties of this specific compound are also not found in the public domain.

Antifungal Activity

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant antifungal properties. nih.gov A study detailing the synthesis of new pyrrole (B145914) and fused pyrrole derivatives highlighted their potential as antimicrobial agents. nih.gov Specifically, certain pyrrolo[2,3-d]pyrimidine derivatives, namely 3a-d, 7a,e, and 11d, showed excellent activity against Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 0.31-0.62 mg/mL. nih.gov This was notably more effective than the standard antifungal drug, fluconazole (B54011), which had an MIC of 1.5 mg/mL. nih.gov

Further research has identified other pyrrole-based compounds with antifungal potential. nih.gov For instance, compounds 2a, 3c, and 4d were effective against Gram-positive bacteria and showed even greater activity against the yeast C. albicans. nih.gov Additionally, novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed as potential chitin (B13524) synthase inhibitors with promising antifungal activity. researchgate.net Similarly, two new compounds, a pyridinone (PYR) and a triazine (TRI) derivative, were found to have fungicidal effects against C. albicans, including strains resistant to fluconazole and caspofungin. nih.gov These compounds also inhibited biofilm formation and reduced the thickness of the mannan (B1593421) cell wall. nih.gov

**Antifungal Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against *Candida albicans***

Compound MIC (mg/mL)
3a-d, 7a,e, 11d 0.31-0.62
Fluconazole (Standard) 1.5

Data sourced from a study on new pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Anti-Parasitic and Antimalarial Properties (e.g., Leishmania, Plasmodium falciparum)

The pyrrolo[2,3-c]pyridin-2-one scaffold and its analogs have been investigated for their potential against various parasites. nih.gov Bromopyrrole alkaloids, for example, have been identified as promising lead compounds against protozoan parasites. nih.govresearchgate.net

In the fight against malaria, derivatives of pyrroloquinazolinediamine have shown high potency. nih.govdtic.milresearchgate.net For instance, acetamide (B32628) and succinimide (B58015) derivatives demonstrated potent inhibition of cell growth in four different clones of Plasmodium falciparum. nih.gov Specifically, acetamide derivative 3a cured 100% of mice treated with doses ranging from 0.625 to 220 mg/kg in a Plasmodium berghei model. nih.gov Furthermore, pyrrolone antimalarial agents have been the subject of structure-activity relationship studies to improve their developability. nih.gov While the initial prototypical compound, TDR32750, showed potent antimalarial activity, it suffered from low oral bioavailability. nih.gov Subsequent modifications led to compounds with sub-nanomolar potencies against a chloroquine- and pyrimethamine-resistant strain of P. falciparum. nih.gov

Research into 7H-pyrrolo[2,3-d]pyrimidine-4-amines has identified them as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the parasite's life cycle. nih.gov Four compounds from this series showed promising inhibitory activity against either PfCDPK4 or PfCDPK1. nih.gov Thieno[3,2-b]pyrrole 5-carboxamides have also emerged as potent and selective inhibitors of Giardia duodenalis, the parasite responsible for giardiasis. escholarship.org One compound, in particular, displayed potent cytocidal activity against multiple Giardia strains, including those resistant to metronidazole. escholarship.org

**Antimalarial Activity of Acetamide Derivative 3a against *P. berghei***

Dose (mg/kg) Cure Rate
0.625 - 220 100%

Data from Thompson test in a rodent model. nih.gov

Antitubercular Activity

The emergence of drug-resistant tuberculosis has necessitated the search for new antitubercular agents, and pyrrolo[2,3-c]pyridin-2-one derivatives have shown promise in this area. nih.govnih.gov A series of tricyclic pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB). nih.gov Several of these compounds demonstrated significant antitubercular activity, with MIC₉₀ values ranging from 0.35 to 2.38 μg/mL in a THP-1 infection model. nih.gov Importantly, these active compounds showed insignificant cytotoxicity against human cancer cell lines. nih.gov

Another study focused on 4-aminopyrrolo[2,3-d]pyrimidine derivatives as potential antitubercular agents. nih.gov From a library of thirty derivatives, sixteen compounds displayed in vitro activity against a reporter strain of Mycobacterium tuberculosis, with MIC₉₀ values between 0.488 and 62.5 µM. nih.gov The most potent compound, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was non-cytotoxic to the Vero cell line. nih.gov Furthermore, research into pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) has yielded promising results. nih.gov One compound, in particular, displayed excellent activity against drug-resistant tuberculosis, good microsome stability, and in vivo efficacy. nih.gov

Antitubercular Activity of Tricyclic Pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine Derivatives

Compound MIC₉₀ (μg/mL)
8i 0.35
8j 1.17
8k 2.38
8l 1.17

Data from a THP-1 infection model against Mycobacterium tuberculosis. nih.gov

Antiviral Research Applications

The pyrrolo[2,3-c]pyridin-2-one scaffold has been a key component in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov

Pyrrole-based compounds have been explored as potential HIV-1 inhibitors, targeting various stages of the viral replication cycle. nih.gov The 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core has been identified in novel antiretroviral compounds. nih.gov Derivatives of 1H-pyrrole-3-carbothioamide have been synthesized with the goal of simultaneously inhibiting multiple functions of the HIV-1 reverse transcriptase (RT). nih.gov

Pyridinone derivatives have also been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Compounds with a 3-ethyl or 3-isopropyl group on the pyridinone ring showed high activity against wild-type HIV-1 and several clinically relevant mutant strains. nih.gov Further research into halomethylene-linked biphenyl-diarylpyrimidines (DAPYs) led to the development of a compound with remarkable antiviral activity against wild-type HIV-1 and single mutant strains, along with lower cytotoxicity and a higher selectivity index compared to its predecessor. acs.org Additionally, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity, with one derivative showing significant potency. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of pyrrolo[2,3-c]pyridin-2-one and its derivatives has been a subject of significant research. nih.govmdpi.com A series of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones demonstrated oral anti-inflammatory activity in animal models. nih.gov Some of these compounds also inhibited the in vivo production of prostaglandin (B15479496) and leukotriene products, key mediators of inflammation. nih.gov

Further studies on pyrrolo[2,3-d]pyrimidine derivatives revealed that certain compounds, such as 2b, 7b, 7d, and 9b, exhibited significant anti-inflammatory activity. researchgate.net The nature of the substituent on the pyrrolopyrimidine core was found to be crucial for this activity. researchgate.net For instance, converting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives, which were inactive, to 4-hydrazino-pyrrolopyrimidine derivatives resulted in compounds with anti-inflammatory properties. researchgate.net The pyrrolo[2,3-d]pyrimidine scaffold is also a key feature in inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in chronic inflammatory diseases. mdpi.com

Other Emerging Biological Activities

Beyond the well-established applications, the pyrrolo[2,3-c]pyridin-2-one scaffold continues to be explored for other biological activities. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of tropomyosin-related kinases (Trks), which are implicated in pain and cancer. google.com Additionally, hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxide have been designed as dual degraders of Cyclin D1/3 and CDK4/6, showing potent antiproliferative effects in breast cancer cell lines. rsc.org The versatility of this scaffold is also demonstrated by its use in developing dual inhibitors of c-Met and VEGFR-2 for cancer therapy. ebi.ac.uk

Hippo Signaling Pathway Inhibition

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and stem cell function. nih.gov Its primary role is to control the activity of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). nih.gov When the Hippo pathway is active, it phosphorylates and inactivates YAP/TAZ, leading to their cytoplasmic retention and degradation. elsevierpure.com Defects in this pathway can lead to the hyperactivation of YAP/TAZ, which contributes to the development and progression of various cancers. nih.gov Consequently, inhibiting the oncogenic function of YAP/TAZ is a promising strategy for cancer therapy. nih.gov

The search for small-molecule modulators of the Hippo pathway is an active area of research. nih.gov While various heterocyclic scaffolds are under investigation as potential inhibitors, there is currently no published research directly implicating this compound or the broader pyrrolo[2,3-c]pyridin-2-one class as inhibitors of the Hippo signaling pathway. The development of drugs targeting this pathway is considered a vital frontier in creating therapies that could inhibit tumor growth or promote tissue regeneration. nih.gov The unique structural characteristics of the pyrrolopyridinone scaffold may warrant its future investigation in screening campaigns for novel Hippo pathway modulators.

Integrin VLA-4 Antagonism

Integrin Very Late Antigen-4 (VLA-4), also known as α4β1 integrin, is a cell adhesion receptor expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in the inflammatory process by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. nih.gov This function makes VLA-4 a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases.

Antagonism of VLA-4 can block the inflammatory cascade, and several VLA-4 antagonists have been explored for clinical use. The search for new, potent, and selective VLA-4 antagonists is ongoing, with various chemical structures being investigated. For instance, a novel series of pyridone derivatives has been identified as potent VLA-4 antagonists through pharmacophore analysis. nih.gov However, to date, there is no scientific literature describing the evaluation of this compound or the pyrrolo[2,3-c]pyridin-2-one scaffold for VLA-4 antagonistic activity. The exploration of diverse heterocyclic cores, such as the pyrrolopyridinone system, remains a potential avenue for the discovery of new VLA-4 inhibitors.

Cholesterol Absorption Modulation

The management of dyslipidemia, particularly elevated low-density lipoprotein (LDL) cholesterol, is a cornerstone of cardiovascular disease prevention. A key strategy for lowering cholesterol involves inhibiting its absorption in the small intestine. mdpi.com This reduces the amount of dietary and biliary cholesterol that enters the bloodstream, prompting the liver to uptake more cholesterol from circulation.

The pyrrole and pyrrolidine (B122466) ring systems, which are components of the broader pyrrolone family, have shown potential in this therapeutic area. mdpi.comnih.gov Research has demonstrated that certain derivatives containing these scaffolds can act as cholesterol absorption inhibitors.

Pyrrolidine Derivatives: A notable example is Asperidine B, a natural product containing a pyrrolidine core, which has been shown to inhibit cholesterol absorption. mdpi.com Studies using in vitro, ex vivo, and in vivo models revealed that Asperidine B interferes with cholesterol micelle formation and reduces cholesterol uptake in intestinal cells. mdpi.com Its mechanism involves increasing bile acid binding capacity and activating the Liver X receptor α (LXRα). mdpi.com

1H-Pyrrole-2,5-dione Derivatives: In a separate line of research, a series of synthetic 1H-pyrrole-2,5-dione derivatives were designed and evaluated as cholesterol absorption inhibitors. nih.gov These compounds were tested for their ability to block cholesterol uptake, and one of the most active compounds, Compound 20 , exhibited stronger inhibitory activity than the marketed drug ezetimibe (B1671841) in vitro. nih.gov Further studies showed that this compound could suppress lipid accumulation in macrophages and reduce inflammatory responses, suggesting a dual benefit in atherosclerosis. nih.gov

These findings suggest that the pyrrole and pyrrolidinone scaffolds can be effectively utilized to design inhibitors of cholesterol absorption. Although this compound itself has not been specifically studied for this application, the promising activity of related structures provides a strong rationale for its investigation as a potential cholesterol absorption modulator.

Data on Related Cholesterol Absorption Inhibitors

The following table summarizes the activity of a representative compound from a related class of pyrrole derivatives, highlighting the potential of this scaffold in modulating cholesterol absorption.

Compound IDScaffold ClassTarget/AssayActivitySource
Compound 20 1H-Pyrrole-2,5-dioneIn vitro cholesterol absorptionMore potent than ezetimibe nih.gov
Asperidine B PyrrolidineCholesterol absorptionActive in in vitro, ex vivo, and in vivo models mdpi.com

Advanced Analytical and Spectroscopic Characterization of 5 Bromopyrrolo 2,3 C Pyridin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. Through the application of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, the connectivity and spatial arrangement of atoms within 5-Bromopyrrolo[2,3-c]pyridin-2-one and its derivatives can be meticulously mapped.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms in a molecule. For a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum, recorded in DMF-d7, displayed distinct signals corresponding to the different protons in the structure. The spectrum showed a broad singlet at δ 11.91 ppm for the N1-H proton, a doublet at δ 8.30 ppm (J = 2.2 Hz) for the H6 proton, a doublet at δ 8.20 ppm (J = 2.0 Hz) for the H4 proton, a triplet at δ 7.63 ppm (J = 2.8 Hz) for the H2 proton, and a multiplet at δ 6.50 ppm for the H3 proton. researchgate.net The chemical shifts and coupling constants are instrumental in assigning each proton to its specific position within the heterocyclic ring system.

Table 1: ¹H NMR Data for a Related Pyrrolopyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N1-H 11.91 bs -
H6 8.30 d 2.2
H4 8.20 d 2.0
H2 7.63 t 2.8
H3 6.50 m -

Solvent: DMF-d7

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d7, the ¹³C NMR spectrum revealed the chemical shifts for each carbon atom in the molecule, aiding in the complete structural assignment. researchgate.net The precise chemical shifts are influenced by the electronic environment of each carbon, including the effects of the bromine substituent and the fused ring system.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within a molecule. bas.bg

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. libretexts.orglibretexts.orgustc.edu.cncolumbia.edu This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific C-H units. libretexts.orglibretexts.orgustc.edu.cncolumbia.edu

By combining the information from these 2D NMR experiments, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized compound like this compound. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and thermally stable compounds. nih.gov For halogenated compounds like this compound, GC-MS can be optimized to achieve sensitive detection. nih.gov As the sample passes through the gas chromatograph, it is separated from other components in a mixture before entering the mass spectrometer. The mass spectrometer then ionizes the compound and detects the molecular ion and its characteristic fragment ions, which can be used to confirm the structure and identify the substance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of pyrrolopyridine derivatives, providing crucial information on molecular weight and purity. In the analysis of pyridine (B92270)/quinoline derivatives bearing imidazole (B134444)/benzimidazole moieties, a study reported that the observed molecular ions (M+) were typically the base peaks. For compounds containing halogens like bromine, the base peaks often correspond to the molecular ion minus the halogen. researchgate.net This technique is also vital in pharmacokinetic studies, as demonstrated by the analysis of plasma levels of ORY-1001, a pyrrolo[2,3-c]pyridine derivative, using HPLC-MS/MS. researchgate.net

Table 1: LC-MS Data for Related Pyrrolopyridine Derivatives

Compound Ionization Mode Molecular Ion (m/z) Key Fragments (m/z) Reference
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one ESI+ 134.14 [M+H]⁺ 106.08, 78.05
Pexidartinib (B1662808) dihydrochloride (B599025) ESI+ --- --- mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For pyrrolopyridine derivatives, characteristic absorption bands reveal the presence of key structural features. The carbonyl (C=O) stretching vibration of the lactam ring in a thiazolidinone derivative, a related heterocyclic system, is observed at 1713 cm⁻¹. scielo.org.za For this compound, a strong absorption band in this region would be expected, confirming the presence of the 2-one functionality.

The N-H stretching vibrations of the pyrrole (B145914) and pyridine rings, and C-H stretching vibrations of the aromatic rings are also key diagnostic peaks. In related pyrrole derivatives, C=C stretching vibrations in the aromatic rings typically appear in the 1650-1430 cm⁻¹ region. scielo.org.za The presence of the bromine atom in this compound would likely result in a C-Br stretching vibration in the lower frequency region of the IR spectrum.

Table 2: Characteristic IR Absorption Bands for Related Heterocyclic Compounds

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Compound Class Reference
C=O Stretching 1713 Thiazolidinone scielo.org.za
C-N Stretching 1345 Thiazolidinone scielo.org.za
C=C Stretching (Aromatic) 1637, 1608, 1513.7, 1439.8 Phenyl rings scielo.org.za
NO₂ Asymmetric Stretching 1566 Nitro group scielo.org.za

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, data from related compounds illustrates the power of this technique.

For instance, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, an isomer, was determined to be monoclinic with the space group P2/c. researchgate.net The analysis revealed that the pyridine and pyrrole rings are nearly coplanar, with a dihedral angle of 2.09(14)°. researchgate.net The crystal structure is stabilized by N-H···N hydrogen bonds, which link molecules into centrosymmetric dimers. researchgate.net In the case of pexidartinib dihydrochloride dihydrate, a more complex derivative, the crystal structure revealed N–H···O and N–H···Cl interactions with water molecules and chloride ions, forming a complex hydrogen-bonded framework. mdpi.com

Table 3: Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2/c researchgate.net
a (Å) 8.9082 (4) researchgate.net
b (Å) 13.3632 (6) researchgate.net
c (Å) 5.8330 (3) researchgate.net
β (°) 103.403 (5) researchgate.net
V (ų) 675.47 (6) researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is influenced by the extent of conjugation. For pyrrole monomers, absorption bands are typically observed around 205-287 nm, corresponding to π-π* transitions. researchgate.net Upon polymerization or inclusion in a more conjugated system, these bands can shift. In polypyrrole, a broad absorption band can be seen in the range of 400-650 nm. bldpharm.com

In a study of a thiazolidinone derivative, two absorption peaks were observed at 348 and 406 nm in the ultraviolet region. scielo.org.za The electronic properties of this compound would be characterized by its own unique UV-Vis spectrum. The fused aromatic system is expected to show absorptions at longer wavelengths compared to a simple pyrrole. The introduction of a bromine atom, an auxochrome, may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its electronic effects on the chromophore. The study of pyridine with UV-Vis spectroscopy has also been used to probe the acidic properties of solid catalysts, demonstrating the sensitivity of the electronic properties of the pyridine ring to its environment. rsc.org

Table 4: UV-Vis Absorption Data for Related Compounds

Compound/System λmax (nm) Type of Transition Reference
Pyrrole monomer 205 π-π* researchgate.net
Pyrrole monomer 250, 287 π-π* researchgate.net
Polypyrrole 400-650 - bldpharm.com

Chromatographic Techniques for Purity and Isolation

Chromatographic techniques are fundamental for the purification of synthesized compounds and for assessing their purity.

Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a compound. nih.gov In the synthesis of pyrrolo[3,4-b]pyridin-5-ones, TLC was used to monitor the consumption of the starting aldehyde. nih.gov The spots on the TLC plate are typically visualized under UV light at 254 or 365 nm. nih.gov While specific Rf values for this compound are not published, they would be dependent on the solvent system (mobile phase) and the stationary phase used. For purification, preparative TLC plates can be employed. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a high-resolution chromatographic technique used to determine the purity of a compound and for its preparative isolation. In the development of pyrrolo[2,3-d]pyrimidine analogs, a purity of 90.7% was determined by HPLC. nih.gov Radiochemical purity can also be assessed using an HPLC system equipped with a radioactivity detector. amazonaws.com The identity of a synthesized compound can be confirmed by co-injection with a known standard. amazonaws.com A variety of columns and mobile phases can be used, with common choices including C18 columns and gradients of acetonitrile (B52724) in water or buffer. mdpi.comamazonaws.com

Table 5: HPLC Systems Used for the Analysis of Related Pyrrolopyridine Derivatives

Column Mobile Phase Detection Application Reference
Zorbax Extend C18 0.05M pH 10 triethylammonium (B8662869) acetate (B1210297)/acetonitrile gradient UV (301 nm) Purification and Purity amazonaws.com
Gemini-NX 3 µ C18 Water (0.1% formic acid)/acetonitrile (0.1% formic acid) gradient DAD Purity Analysis mdpi.com

Column Chromatography

Column chromatography stands as a cornerstone technique for the purification of this compound and its derivatives from crude reaction mixtures. This purification method is indispensable for isolating the target compound from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity essential for subsequent analytical characterization and further chemical transformations. The selection of the stationary phase and the mobile phase is critical and is tailored to the specific properties of the compound being purified.

Detailed Research Findings

In the synthesis of various pyrrolopyridine derivatives, silica (B1680970) gel is overwhelmingly the stationary phase of choice for column chromatography. Its polar nature allows for effective separation of compounds with varying polarities. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is carefully adjusted to achieve optimal separation.

While specific chromatographic conditions for this compound are not extensively detailed in publicly available literature, the purification of its isomers and closely related derivatives provides valuable insight into the chromatographic behavior of this class of compounds. For instance, in the purification of derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine, a variety of solvent systems have been successfully employed. These systems are often based on mixtures of a less polar solvent like petroleum ether, hexane (B92381), or chloroform, with a more polar solvent such as ethyl acetate or methanol (B129727).

For example, the purification of 5-bromo-7-azaindole (B68098) derivatives has been accomplished using a petroleum ether and ethyl acetate gradient on a silica gel column. acs.org In another instance, flash silica gel chromatography with a mobile phase of 10% methanol in dichloromethane (B109758) was used to purify a derivative of 1H-pyrrolo[2,3-b]pyridine. google.com The purification of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines has been achieved with a chloroform-methanol solvent system. researchgate.net

The selection of the eluent system is empirical and is guided by preliminary analysis using thin-layer chromatography (TLC), which helps in determining the appropriate solvent polarity to achieve good separation, reflected by a suitable retention factor (Rƒ).

The following table summarizes the column chromatography conditions used for the purification of various compounds structurally related to this compound, providing a practical guide for developing purification protocols for the target compound and its derivatives.

CompoundStationary PhaseMobile Phase (Eluent)Reference
5-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridineSilica GelPetroleum Ether / Ethyl Acetate (4:1) acs.org
5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridineSilica GelPetroleum Ether / Ethyl Acetate (4:1) acs.org
4-{5-[3-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}benzoic acid derivativeSilica Gel (Flash Chromatography)10% Methanol / Dichloromethane google.com
5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridineSilica GelChloroform / Methanol (20:1) researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.

For a molecule like 5-Bromopyrrolo[2,3-c]pyridin-2-one, DFT calculations would be instrumental in understanding its fundamental chemical characteristics. Studies on the analogous compound, 5-bromo-7-azaindole (B68098) (5Br7AI), have utilized the B3LYP method with a 6-311++G(d,p) basis set to perform full geometry optimizations and vibrational frequency calculations. bohrium.com Similar calculations for 5-chloro-7-azaindole-3-carbaldehyde have also been performed using methods that include dispersion corrections, such as B3LYP-D3, PBE0-D3, and ωB97X-D, to accurately model molecular structures and intermolecular interactions. mdpi.comresearchgate.net

These studies reveal that the pyrrolo[2,3-c]pyridine (7-azaindole) core can form stable, centrosymmetric dimers through dual N–H···N hydrogen bonds between the pyrrole (B145914) and pyridine (B92270) rings. bohrium.commdpi.com Applying this methodology to this compound would allow for the prediction of its optimized geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. Furthermore, DFT can be used to calculate reactivity descriptors such as chemical potential, hardness, and electrophilicity, providing a quantitative basis for its reactivity.

Table 1: Representative DFT Calculation Parameters for Analogous 7-Azaindole (B17877) Systems

Parameter Typical Value/Method Application to this compound
Method B3LYP, PBE0, ωB97X-D Prediction of electronic structure and properties.
Basis Set 6-311++G(d,p) Ensures high accuracy for geometry and energy calculations.
Focus of Study Monomer & Dimer Optimization Analysis of individual molecular geometry and intermolecular hydrogen bonding potential. bohrium.commdpi.com
Calculated Properties Vibrational Frequencies (IR/Raman) Assignment of spectral bands and confirmation of structural predictions. bohrium.commdpi.com

| Calculated Properties | Natural Bond Orbital (NBO) Analysis | Determination of atomic charges and analysis of orbital interactions. bohrium.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. The pyrrolopyridine and related pyrrolopyrimidine scaffolds are common in kinase inhibitors. nih.govnih.govjapsonline.com Therefore, molecular docking is a crucial tool for exploring the potential of this compound as an inhibitor of various protein kinases, which are key targets in cancer therapy. nih.govnih.gov

A typical molecular docking study would involve:

Target Selection: Identifying a protein kinase of interest and obtaining its 3D structure from the Protein Data Bank (PDB). For example, studies on related pyrrolo[2,3-b]pyridine derivatives have targeted Bruton's Tyrosine Kinase (BTK). japsonline.com

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock to place the ligand into the active site of the protein target and score the different binding poses based on binding energy. japsonline.com

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex under physiological conditions, revealing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. japsonline.comnih.gov

Prediction of Molecular Planarity and Conformation

The conformation and planarity of a molecule are critical to its ability to interact with a biological target. Computational methods, particularly DFT, are highly effective for predicting these features. For the analogous compound 5-bromo-7-azaindole, X-ray diffraction and DFT calculations have confirmed the planarity of the bicyclic pyrrolopyridine ring system. bohrium.com Similarly, studies on 5-chloro-7-azaindole-3-carbaldehyde show that while the core is planar, the molecule can exist in different conformations based on the rotation of the aldehyde group. mdpi.comresearchgate.net

For this compound, DFT calculations would be used to find the lowest energy conformation. The presence of the carbonyl group at the 2-position and the bromine atom at the 5-position will influence the electronic distribution and steric profile of the molecule. A key aspect of the conformational analysis would be to investigate the potential for intermolecular interactions, particularly the formation of hydrogen-bonded dimers, which is a characteristic feature of the 7-azaindole scaffold. bohrium.commdpi.com The calculations would predict bond lengths, bond angles, and dihedral angles, which could be compared with experimental data if a crystal structure becomes available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govuran.ua If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., kinase inhibition), a QSAR model could be developed to guide the design of more potent analogues.

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with measured biological activities is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. nih.govuran.ua

Validation: The model's predictive power is assessed using the test set and statistical metrics.

QSAR studies on related pyrrolo[2,3-b]pyridine derivatives have successfully created models to predict inhibitory activity against BTK, demonstrating the utility of this approach for the pyrrolopyridine scaffold. japsonline.com Such a model for this compound derivatives could identify which structural features are most important for activity, thereby accelerating the drug discovery process.

Table 2: Key Steps and Components in a Hypothetical QSAR Study

Step Description Example from Related Pyrrolopyridine Studies
Dataset A series of this compound analogues with measured IC50 values. 35 pyrrolopyrimidine derivatives used to model BTK inhibition. nih.gov
Descriptors Electronic (e.g., HOMO/LUMO), Geometric (e.g., molecular volume), and Physicochemical (e.g., logP) properties. Descriptors calculated using software like Molecular Operating Environment (MOE). japsonline.com
Model Building Multiple Linear Regression (MLR) or Artificial Neural Network (ANN) to correlate descriptors with pIC50. MLR used to generate a statistically significant model (r² > 0.8). nih.gov

| Validation | Internal (e.g., leave-one-out) and external validation using a test set to ensure predictive power. japsonline.comuran.ua | A validated model is used to predict the activity of newly designed compounds. japsonline.com |

Mechanistic Insights from Computational Approaches

Computational methods provide deep mechanistic insights that are often difficult to obtain through experimental means alone. For this compound, these approaches can elucidate several aspects of its chemical and biological behavior.

Reactivity Mechanisms: DFT calculations can map out reaction pathways, for instance, in synthetic procedures or metabolic transformations. By calculating the energies of transition states and intermediates, the most likely reaction mechanisms can be determined.

Intermolecular Interactions: Analysis of the electron density and molecular electrostatic potential (MESP) from DFT can pinpoint the regions of the molecule most likely to engage in hydrogen bonding, halogen bonding, or π-π stacking. The confirmed ability of the 7-azaindole core to form strong, dual N-H···N hydrogen bonds is a key mechanistic insight into its self-assembly and potential interactions with protein targets. bohrium.commdpi.com

Mechanism of Action: Molecular docking and dynamics simulations provide a dynamic, atomic-level view of how the molecule interacts with a biological target, such as a kinase. japsonline.com By identifying the specific amino acid residues involved in binding and the nature of these interactions (e.g., hydrogen bonds with the kinase hinge region), these simulations can build a compelling hypothesis for the molecule's mechanism of inhibition. This information is invaluable for designing derivatives with improved affinity and selectivity.

Conclusion and Future Research Directions for 5 Bromopyrrolo 2,3 C Pyridin 2 One

Synthesis of Novel Analogs with Enhanced Biological Activities

A primary avenue of future research will be the synthesis and evaluation of novel analogs of 5-Bromopyrrolo[2,3-c]pyridin-2-one to enhance biological efficacy. The azaindole scaffold is a versatile foundation for creating diverse molecular libraries. juniperpublishers.com Structure-activity relationship (SAR) studies on related pyrrolopyridine and pyrrolopyrimidine compounds have consistently shown that substitutions at various positions on the heterocyclic rings can dramatically influence potency and selectivity. nih.govnih.gov

Future work should focus on modifying the core structure. The bromine atom at the C5 position is a key functional handle, ideal for introducing a wide range of substituents via modern cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. rsc.org Research on related kinase inhibitors demonstrates that strategic modifications can lead to compounds with potent, low-nanomolar inhibitory activity against critical targets. nih.gov For instance, analogs could be designed to target kinases implicated in cancer and inflammatory diseases, such as FMS kinase, AXL, and receptor tyrosine kinases, which have been successfully modulated by other pyrrolopyridine derivatives. researchgate.netnih.govnih.gov

Exploration of New Mechanistic Pathways in Biological Systems

Understanding how this compound and its future analogs interact with biological systems at a molecular level is crucial. The broader class of azaindoles is well-known for its activity as kinase inhibitors, often by competing for the ATP-binding site. nih.gov Future investigations should explore if this compound follows a similar mechanism.

Key areas of exploration include:

Kinase Profiling: A broad screening against a panel of kinases could identify primary cellular targets and potential off-target effects, helping to build a selectivity profile. nih.govnih.gov

Cellular Pathway Analysis: Research should delve into the downstream effects of target inhibition. For example, studies on similar compounds have revealed mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines. acs.org

Novel Mechanisms: Beyond kinase inhibition, related heterocyclic structures have shown potential in modulating other biological processes. The pyrrolotriazinone scaffold, for example, has been investigated for antifungal activity. nih.gov Exploring whether this compound derivatives could act via novel mechanisms, such as influencing protein-protein interactions or epigenetic pathways, would be a valuable pursuit.

Development of Advanced Synthetic Strategies for Complex Derivatives

To unlock the full therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is essential. While classical methods for constructing azaindole cores exist, modern synthetic chemistry offers powerful tools for creating more complex and diverse derivatives. rsc.org

Future synthetic efforts could focus on:

Metal-Catalyzed Cross-Coupling: Expanding the use of palladium and copper-catalyzed reactions to functionalize the pyrrolopyridinone core will be critical. rsc.orgresearchgate.net These methods allow for precise and versatile installation of various chemical groups.

C-H Bond Functionalization: Direct C-H bond activation is an increasingly powerful strategy in medicinal chemistry that allows for the modification of the core structure without the need for pre-functionalized starting materials, offering a more atom-economical approach. researchgate.net

Multi-component Reactions (MCRs): MCRs enable the rapid assembly of complex molecules from simple building blocks in a single step, which is ideal for generating large libraries of derivatives for high-throughput screening. organic-chemistry.org

Photoredox Catalysis: Visible-light-induced reactions offer mild and selective methods for creating complex bonds and could be applied to synthesize novel pyrrolin-2-one derivatives. organic-chemistry.org

Applications in Materials Science and Medicinal Chemistry Beyond Current Scope

While the primary focus for azaindole derivatives has been medicinal chemistry, their unique chemical properties suggest potential applications in other scientific domains. researchgate.netresearchgate.net

Medicinal Chemistry Expansion: The pyrrolopyridine scaffold has been investigated for a wide array of therapeutic uses, including anticancer, anti-inflammatory, antiviral, and antidiabetic applications. nih.govnih.gov Future research should not only optimize the known activities but also screen for new ones, such as treatments for neurodegenerative disorders or resistant bacterial strains. nih.govnih.gov The development of compounds that can overcome drug resistance in cancer is a particularly urgent need. hilarispublisher.com

Materials Science: The photophysical properties of nitrogen-containing heterocycles are an emerging area of interest. Some 7-azaindole (B17877) compounds have been noted for their properties as blue emitters. researchgate.net Future work could explore the potential of this compound derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or other advanced materials.

Challenges and Opportunities in Pyrrolo[2,3-c]pyridin-2-one Research

The path forward for research into this compound is not without its hurdles, but the potential rewards are substantial.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted azaindoles can be complex, sometimes resulting in low yields or requiring intricate multi-step procedures. google.com Overcoming these synthetic hurdles is a key challenge. nih.govhilarispublisher.com

Achieving Selectivity: A major challenge in developing kinase inhibitors is achieving high selectivity for the desired target kinase to minimize off-target effects and potential toxicity. nih.gov

Drug-like Properties: Optimizing compounds for favorable pharmacokinetic properties—such as solubility, metabolic stability, and oral bioavailability—is a persistent challenge in drug discovery. hilarispublisher.com

Opportunities:

Privileged Scaffold: The pyrrolo[2,3-c]pyridine core is a proven "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This makes it a highly valuable starting point for drug discovery.

Unmet Medical Needs: There is a significant opportunity to develop novel therapeutics for diseases with high unmet needs, such as drug-resistant cancers and inflammatory disorders. nih.govhilarispublisher.com

Chemical Tractability: The bromine atom on the this compound scaffold provides a reactive handle that makes it highly amenable to chemical modification, opening the door to a vast and unexplored chemical space for the discovery of new bioactive molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromopyrrolo[2,3-c]pyridin-2-one?

  • Methodological Answer : A common approach involves cyclocondensation or bromination of precursor heterocycles. For example, describes synthesizing brominated pyridin-2-one derivatives by reacting 5-bromopyridin-2(1H)-one with aryl halides under palladium catalysis. Researchers should optimize reaction conditions (e.g., solvent, temperature) to improve yields, as bromine's steric and electronic effects may influence reactivity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : According to safety data ( ), the compound should be stored in a cool, dry environment (<25°C) away from oxidizing agents. Use inert atmospheres (e.g., nitrogen) to prevent degradation. Always consult safety protocols for first-aid measures (e.g., eye rinsing, medical consultation) in case of exposure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the bromine substitution pattern and pyrrolopyridinone scaffold ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C7_7H5_5BrN2_2O, MW 213.03).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as shown for analogs like 5-chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one ( ) .

Advanced Research Questions

Q. What strategies can be employed to modify the structure of this compound to enhance its biological activity?

  • Methodological Answer :

  • Substituent Introduction : highlights that introducing electron-withdrawing groups (e.g., phenylazo at C6) in thiazolo-pyridinones increased anticancer activity by 3-fold. Apply similar strategies via Suzuki coupling or Buchwald-Hartwig amination.
  • Scaffold Hybridization : Merge with bioactive fragments (e.g., boronic acids, ) to improve target binding .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electronic effects of bromine at C5 on reaction kinetics. Use software (e.g., Gaussian) to compute Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvation effects using the compound’s SMILES ( ) to predict solvent compatibility .

Q. What experimental approaches resolve contradictions in reported biological activities of brominated pyrrolopyridinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 5-bromo-3-hydroxy-1H-pyridin-2-one ( ) and 6-bromothiazolo[5,4-b]pyridin-2(1H)-one ( ) to isolate substituent effects.
  • Dose-Response Assays : Test across multiple cell lines to differentiate compound-specific vs. system-specific effects. For example, used IC50_{50} profiling to validate activity enhancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.